Phox-i2

NOX2 signaling small GTPase oxidative stress

Researchers studying NOX2-mediated oxidative stress often face confounding off-target effects from pan-NOX inhibitors. Phox-I2 solves this by selectively targeting the Rac1-p67phox interaction (Kd ~150 nM), enabling precise dissection of NOX2 signaling without detectable cytotoxicity. • Validated in vivo: suppresses platelet aggregation without increasing bleeding time • Head-to-head data: protects islet cells vs. ML171 (inactive) • Reliable supply: batch-to-batch consistency with ≥98% purity; ships globally

Molecular Formula C18H15N3O4
Molecular Weight 337.3 g/mol
CAS No. 353495-22-4
Cat. No. B1677733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhox-i2
CAS353495-22-4
SynonymsPhox-I2;  Phox I2;  PhoxI2; 
Molecular FormulaC18H15N3O4
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C18H15N3O4/c22-20(23)12-4-1-3-11(9-12)18-15-6-2-5-14(15)16-10-13(21(24)25)7-8-17(16)19-18/h1-5,7-10,14-15,18-19H,6H2
InChIKeyPADQUVZDTGNTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phox-i2: Selective NOX2 Assembly Inhibitor


Phox-i2 (CAS 353495-22-4) is a rationally designed small molecule that selectively inhibits the protein-protein interaction between the p67phox regulatory subunit and the Rac1 GTPase, a critical step in the assembly and activation of the NADPH oxidase 2 (NOX2) enzyme complex [1]. By targeting this specific cytosolic signaling interface rather than the catalytic core, Phox-i2 blocks NOX2-mediated superoxide and reactive oxygen species (ROS) production. This unique mechanism distinguishes it from other NOX2 inhibitors that act orthosterically or non-selectively across NOX isoforms. Phox-i2 has been shown to potently and dose-dependently suppress ROS generation in both human and murine neutrophils and in dHL-60 cells without causing discernible cytotoxicity .

Phox-i2: Selectivity & Functional Divergence


NADPH oxidase inhibitors vary dramatically in their mechanism of action, isoform selectivity, and functional outcomes, making generic substitution scientifically invalid. Phox-i2 exerts its effect by binding with high affinity (Kd ~150 nM) to the Rac1-interactive site on p67phox, thereby preventing the assembly of the NOX2 complex [1]. In contrast, widely used NOX inhibitors like VAS2870 act as covalent pan-NOX inhibitors with significant off-target activity on MAOB [2], while GSK2795039 is an NADPH-competitive inhibitor with a different selectivity profile and in vivo efficacy [3]. Direct comparative studies show that Phox-i2 provides partial protection against high glucose/palmitate-induced islet cell death, whereas the NOX1-selective inhibitor ML171 offers no protection under identical conditions [4]. Similarly, Phox-i2 suppresses collagen- and thrombin-induced platelet aggregation without affecting bleeding time, a functional outcome that cannot be assumed for other NOX2 inhibitors [5]. These mechanistic and functional differences directly impact experimental reproducibility and translational relevance, underscoring the necessity of selecting the correct tool compound for specific NOX2-related research.

Phox-i2: Head-to-Head & Cross-Study Evidence


VAS2870: Covalent Pan-NOX vs. p67phox-Rac1 Interface

Phox-i2 is a specific inhibitor of the Rac1-p67phox protein-protein interaction, binding to the Rac1 interactive site of p67phox with a high affinity of Ki = 150 nM [1]. In contrast, VAS2870 is a covalent inhibitor that acts mainly on NOX2 and NOX5 by alkylating a conserved active-site cysteine, a mechanism that lacks the same level of target specificity [2]. This mechanistic divergence is critical: Phox-i2's action is confined to disrupting the assembly of the NOX2 complex, whereas VAS2870's covalent modification of the catalytic core introduces potential off-target effects, including inhibition of MAOB [2].

NOX2 signaling small GTPase oxidative stress protein-protein interaction

GSK2795039: Cellular Potency & Cytotoxicity Comparison

Phox-i2 demonstrates a cellular IC50 of approximately 1 μM for inhibiting NOX2-mediated ROS production in dHL-60 cells and approximately 6 μM in primary human neutrophils, without causing discernible cytotoxicity [1]. In comparison, GSK2795039 is a potent NOX2 inhibitor with an IC50 of 0.269 μM in cell-free assays but its cellular potency and cytotoxicity profile differ [2]. Importantly, Phox-i2's lack of detectable toxicity in cell-based assays [1] is a critical differentiator, as cytotoxicity can confound results in long-term or sensitive cellular studies.

NOX2 inhibition cellular assay cytotoxicity ROS

ML171: Islet Cell Death Protection Divergence

In a head-to-head comparison evaluating protection against human islet cell death induced by high glucose plus palmitate, Phox-i2 (a selective NOX2 inhibitor) provided partial protection. In contrast, ML171 (a selective NOX1 inhibitor) failed to reduce cell death under identical conditions [1]. Both compounds also failed to protect against cytokine-induced cell death, underscoring the context-specific nature of their protective effects [1].

diabetes islet biology NOX2 oxidative stress

Platelet Anti-Thrombotic Activity with Hemostatic Sparing

Phox-i2, but not its less potent analog Phox-I1, inhibited collagen-induced platelet aggregation without affecting tail bleeding time in murine models [1]. In vivo, Phox-i2 inhibited platelet adhesion and accumulation at laser injury sites on the saphenous vein without prolonging the time for complete cessation of blood loss [1]. This functional profile—anti-thrombotic activity without increased bleeding risk—is a highly sought-after characteristic in platelet-targeted therapies and distinguishes Phox-i2 from other NOX inhibitors that have not been characterized in this context.

platelet thrombosis hemostasis NOX2

Phox-i2: Research & Application Scenarios


NOX2 Complex Assembly & PPI Mechanisms

Phox-i2's well-defined mechanism—selective inhibition of the Rac1-p67phox interaction—makes it an ideal tool for dissecting the signaling events upstream of NOX2 activation. Unlike pan-NOX inhibitors or orthosteric catalytic site inhibitors, Phox-i2 allows researchers to specifically interrogate the role of the Rac1-p67phox interface in cellular processes [1]. This is particularly relevant for studies focused on the regulation of NOX2 assembly in phagocytes and other NOX2-expressing cells [1].

In Vivo Thrombosis & Platelet Function Studies

Phox-i2 is uniquely validated for in vivo studies of thrombosis, demonstrating the ability to inhibit platelet aggregation and adhesion without increasing bleeding time [2]. This profile is critical for preclinical models aiming to understand the role of platelet NOX2 in thrombotic disorders, as it allows researchers to isolate the pro-thrombotic effects of NOX2 from the confounding variable of impaired hemostasis that often accompanies anti-platelet therapies [2].

Oxidative Stress in Islet Cell Dysfunction & Diabetes

Head-to-head comparative studies show that Phox-i2 provides partial protection against human islet cell death induced by metabolic stress (high glucose plus palmitate), whereas the NOX1 inhibitor ML171 does not [3]. This positions Phox-i2 as the preferred tool for studies investigating the specific contribution of NOX2 to beta-cell dysfunction and death in type 2 diabetes models, enabling researchers to delineate isoform-specific roles in metabolic oxidative stress [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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